(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a unique stereoelectronic architecture. Its structure includes:
- A benzo[d]thiazole core substituted with a fluorine atom at position 4.
- A methyl acetate moiety at position 3, enhancing solubility and metabolic stability.
The Z-configuration of the imino group is critical for maintaining planarity and optimizing interactions with biological targets, such as enzymes or receptors. Benzothiazoles are widely explored for pharmaceutical and agrochemical applications due to their bioisosteric resemblance to purine bases and versatility in derivatization .
Properties
IUPAC Name |
methyl 2-[2-(4-cyanobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S/c1-25-16(23)10-22-14-7-6-13(19)8-15(14)26-18(22)21-17(24)12-4-2-11(9-20)3-5-12/h2-8H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQVXNCFPLVZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves multi-step chemical reactions, typically starting from readily available benzothiazole derivatives. The presence of functional groups such as the cyano and imino groups enhances its reactivity and biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 6.26 ± 0.33 | DNA intercalation |
| Compound B | HCC827 (Lung) | 20.46 ± 8.63 | Apoptosis induction |
| Compound C | NCI-H358 (Lung) | 16.00 ± 9.38 | Cell cycle arrest |
The above data indicates that compounds structurally related to this compound exhibit varying degrees of efficacy in inhibiting tumor growth, primarily through mechanisms involving DNA interaction and apoptosis induction .
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains.
Table 2: Antimicrobial Activity
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 50 µg/mL |
| Compound E | S. aureus | 25 µg/mL |
| Compound F | C. albicans | 30 µg/mL |
The antimicrobial activity is attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated the effects of a series of benzothiazole derivatives on lung cancer cell lines using both 2D and 3D culture models. The results showed that compounds similar to this compound had higher cytotoxicity in 2D cultures compared to 3D, indicating the importance of microenvironment in drug efficacy .
- Antimicrobial Screening : Another research focused on the antimicrobial properties of a range of benzothiazole derivatives, including those with cyano substitutions. The study found that certain derivatives exhibited potent activity against resistant strains of bacteria, making them potential candidates for further development as therapeutic agents .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions starting from readily available precursors. The structural characterization is often performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the integrity of the synthesized compound and elucidate its molecular structure.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have shown promising activity against various cancer cell lines, including lung, colon, and breast cancer cells. The modifications on the benzothiazole nucleus can significantly enhance anticancer activity, suggesting that this compound may exhibit similar properties .
Anti-inflammatory Effects
Research indicates that benzothiazole derivatives possess anti-inflammatory properties. A study evaluating various thiazole compounds demonstrated their effectiveness in reducing inflammation in animal models. This suggests that this compound could be explored for its anti-inflammatory applications .
Analgesic Activity
In addition to anti-inflammatory effects, certain derivatives have been evaluated for analgesic properties. The analgesic efficacy was assessed through various experimental models in rodents, indicating a potential therapeutic role for this compound in pain management .
Case Studies and Research Findings
Comparison with Similar Compounds
The following structurally analogous compounds (Table 1) highlight how substituent variations influence physicochemical and biological properties:
Table 1: Structural and Functional Comparison
Structural Modifications and Implications
a. Substituents at Position 6
- Methyl (Compound ) : A methyl group introduces steric bulk, possibly reducing rotational freedom but enhancing hydrophobic interactions.
- Sulfamoyl (Compound ) : The sulfamoyl group (-SO₂NH₂) enhances solubility in polar solvents and provides hydrogen-bonding sites for target recognition.
b. Acyl Imino Groups
- 4-Cyanobenzoyl (Target): The cyano group (-CN) strengthens π-π interactions with aromatic residues in proteins, while the benzoyl moiety adds rigidity.
- Sulfamoyl-Benzoyl (Compound ) : The sulfamoyl linkage introduces polarity, which may limit blood-brain barrier penetration but improve solubility in biological matrices.
c. Ester Moieties
Q & A
Q. What are the established synthetic routes for (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of a 6-fluorobenzo[d]thiazol-2-amine intermediate. A Schiff base formation is then performed using 4-cyanobenzoyl chloride under anhydrous conditions. Key steps include:
Thiazole ring formation : Reacting 2-fluoroaniline derivatives with thiocyanates in glacial acetic acid, followed by bromine-mediated cyclization .
Imine formation : Condensation of the amine intermediate with 4-cyanobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the imino linkage .
Esterification : Introduction of the methyl acetate group via nucleophilic acyl substitution.
Optimization : Use catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Monitor reaction progress via TLC or HPLC, and adjust solvent polarity (e.g., DMF for high-temperature reactions) to improve yields .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Spectroscopy :
- NMR : Confirm the (Z)-configuration via NOESY (nuclear Overhauser effect) correlations between the imino proton and adjacent aromatic protons.
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z: calculated based on C₁₈H₁₂FN₃O₃S) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC determination) .
- Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR tyrosine kinase) using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-cyano vs. 4-methoxy) influence the compound’s bioactivity?
- Methodological Answer :
- SAR Study : Synthesize analogs with substituents varying in electron-withdrawing/donating properties (e.g., -CN, -OCH₃, -NO₂).
- Computational Analysis : Perform DFT calculations to map electrostatic potential surfaces and correlate with bioactivity data .
- Data Interpretation : For example, the 4-cyano group may enhance binding to hydrophobic enzyme pockets, while electron-donating groups reduce metabolic stability .
Q. What strategies can resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Assay Replication : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or liposomal formulations to improve compound bioavailability in aqueous assays .
- Mechanistic Follow-Up : If anti-proliferative activity is inconsistent, perform transcriptomic profiling to identify off-target effects .
Q. How can computational modeling predict binding modes of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., ATP-binding pockets in kinases).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with the imino group) .
- Validation : Cross-check with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
